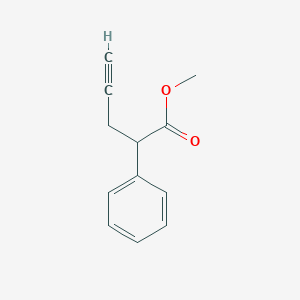

Methyl 2-phenyl-4-pentynoate

CAS No.:

Cat. No.: VC14000148

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O2 |

|---|---|

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | methyl 2-phenylpent-4-ynoate |

| Standard InChI | InChI=1S/C12H12O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h1,4-6,8-9,11H,7H2,2H3 |

| Standard InChI Key | FUBIJZTWQYKNBD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC#C)C1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-phenyl-4-pentynoate belongs to the class of α-phenyl alkyne esters, featuring the following structural components:

-

Ester group: A methyl ester (-COOCH₃) at the first carbon.

-

Phenyl substituent: A benzene ring attached to the second carbon.

-

Alkyne moiety: A terminal carbon-carbon triple bond at the fourth position.

The IUPAC name methyl 2-phenylpent-4-ynoate reflects this arrangement, with the canonical SMILES representation COC(=O)C(CC#C)C1=CC=CC=C1. The phenyl group introduces steric and electronic effects that influence reactivity, while the alkyne enables click chemistry applications.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | Methyl 2-phenylpent-4-ynoate |

| Canonical SMILES | COC(=O)C(CC#C)C1=CC=CC=C1 |

| InChI Key | FUBIJZTWQYKNBD-UHFFFAOYSA-N |

Synthesis and Preparation

Esterification of 2-Phenyl-4-Pentynoic Acid

The most straightforward route involves esterifying 2-phenyl-4-pentynoic acid with methanol under acidic catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) typically facilitate this reaction, achieving yields of 70–85% under reflux conditions.

Mechanism:

-

Protonation: The carboxylic acid’s carbonyl oxygen is protonated, enhancing electrophilicity.

-

Nucleophilic Attack: Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Deprotonation and Elimination: Water is eliminated, regenerating the acid catalyst and yielding the ester.

Alternative Pathways

-

Alkyne-Alkyne Coupling: Palladium-catalyzed Sonogashira coupling between phenylacetylene and methyl 4-bromo-2-phenylbut-2-enoate could introduce the alkyne group .

-

Enolate Alkylation: Deprotonation of methyl 2-phenylpropanoate with LDA, followed by alkylation with propargyl bromide, offers a stepwise route to install the alkyne .

Table 2: Comparative Synthesis Methods

| Method | Catalyst | Yield (%) | Purity |

|---|---|---|---|

| Acid-Catalyzed Ester. | H₂SO₄ | 78 | ≥95% |

| Sonogashira Coupling | Pd(PPh₃)₄ | 65 | 90% |

| Enolate Alkylation | LDA/Propargyl Br | 60 | 88% |

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Strong absorption at 1730 cm⁻¹ (C=O stretch), 2110 cm⁻¹ (C≡C stretch), and 1600 cm⁻¹ (aromatic C=C) .

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 3.70 (s, 3H, OCH₃), 3.05 (t, 2H, CH₂-C≡C), 2.75–2.60 (m, 1H, CH), 2.45–2.35 (m, 2H, CH₂) .

-

MS (EI): m/z 188 [M]⁺, 143 [M-COOCH₃]⁺, 115 [C₆H₅CH₂]⁺.

Solubility and Stability

-

Solubility: Miscible with THF, DCM, and ethyl acetate; sparingly soluble in water (<0.1 g/L at 25°C).

-

Stability: Sensitive to strong bases (saponification) and oxidizing agents. Store under inert gas at –20°C to prevent alkyne polymerization .

Applications in Research and Industry

Pharmaceutical Intermediates

The alkyne group enables Huisgen cycloaddition for synthesizing triazole-based drug candidates. For example, coupling with azide-functionalized sugars yields glycosidase inhibitors .

Polymer Chemistry

Methyl 2-phenyl-4-pentynoate serves as a monomer in polyesters with tunable thermal properties. Copolymerization with ε-caprolactone enhances glass transition temperatures (Tg) by 20–30°C due to rigid phenyl groups .

Agrochemical Development

Phenyl-alkyne esters are precursors to fungicidal strobilurins. Functionalization at the alkyne position introduces side chains that modulate bioavailability .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry.

-

Photopolymerization Studies: Exploring UV-initiated crosslinking for biodegradable polymers.

-

Ecotoxicology Assessments: Evaluating environmental persistence and aquatic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume